2-(2,4-Dimethoxyphenyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug discovery, frequently appearing in the molecular frameworks of numerous FDA-approved drugs. rsc.org Its importance stems from several key attributes. The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. This conformational flexibility can be harnessed to fine-tune the pharmacological profile of a molecule.
Furthermore, the incorporation of a piperidine ring can significantly influence a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These properties are critical for determining the pharmacokinetic behavior of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The basic nitrogen atom of the piperidine ring can also play a vital role in molecular interactions, often forming key hydrogen bonds or salt bridges with biological macromolecules.
The synthetic accessibility and the vast number of well-established methods for the functionalization of the piperidine ring make it an attractive building block for chemists. chemicalbook.com This allows for the systematic exploration of the chemical space around a lead compound, facilitating the optimization of its biological activity and the development of structure-activity relationships (SAR).
Overview of the 2-(2,4-Dimethoxyphenyl)piperidine Chemical Space
While specific research focused solely on this compound is not extensively documented in publicly available literature, its chemical space can be understood by examining related structures and general synthetic methodologies for 2-arylpiperidines. The synthesis of such compounds often involves the construction of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine or pyridine (B92270) precursor.
Common synthetic strategies that could be employed for the synthesis of this compound include the catalytic hydrogenation of the corresponding pyridine, 2-(2,4-dimethoxyphenyl)pyridine (B3059329). This precursor can be synthesized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The following table outlines the general properties of the parent piperidine scaffold:
| Property | Value |
| Molecular Formula | C₅H₁₁N |
| Molar Mass | 85.15 g/mol |
| Appearance | Colorless liquid |
| Density | 0.862 g/mL |
| Boiling Point | 106 °C |
| Acidity (pKa of conjugate acid) | 11.22 |
This table presents data for the parent compound, piperidine.
Detailed research findings on the specific synthesis and characterization of this compound are required to fully elucidate its properties and potential applications. The following sections would typically present such detailed findings, however, a comprehensive search of available scientific literature did not yield specific experimental data for this exact compound. Therefore, the subsequent discussion is based on established general principles of organic chemistry and extrapolation from closely related analogues.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHYQRIQVCOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300662 | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-01-6 | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Reactions Involving 2 2,4 Dimethoxyphenyl Piperidine and Analogues
Investigation of Reaction Mechanisms in Piperidine (B6355638) Synthesis
The construction of the piperidine ring, particularly with aryl substitution at the 2-position, can be achieved through several catalytic strategies. The elucidation of the precise mechanisms, whether involving radical pathways, organometallic species, or other intermediates, is a significant area of chemical research.
Radical-mediated reactions offer a powerful and versatile approach for the formation of C-C and C-N bonds in the synthesis of nitrogen-containing heterocycles. researchgate.net In the context of piperidine synthesis, radical cyclization reactions are of particular importance. These processes typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the piperidine ring. organic-chemistry.org
For instance, a common strategy involves the 5-exo-trig cyclization of nitrogen-centered radicals onto an appropriately positioned alkene. whiterose.ac.uk Another approach is the radical cyclization of aldehydes with pendant alkenes, which can be mediated by a combination of photoredox, cobaloxime, and amine catalysis to yield various 5-, 6-, and 7-membered rings. organic-chemistry.org While not specifically detailed for 2-(2,4-dimethoxyphenyl)piperidine, the synthesis of substituted piperidines via radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported, highlighting the utility of radical pathways. organic-chemistry.org The formation of alkyl radicals, activated from alkyl bromides through cobalt/iridium catalysis, enables reductive radical conjugate additions under mild conditions, a process that can be adapted for piperidine ring formation. organic-chemistry.org
The mechanism often involves a single-electron transfer (SET) process to generate the initial radical, which then propagates a chain reaction or participates in a catalytic cycle. researchgate.netacs.org The presence of the 2,4-dimethoxyphenyl group can influence the stability of potential radical intermediates due to its electronic properties, potentially affecting reaction rates and selectivity.
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the formation of piperidines is no exception. Many of these catalytic cycles are proposed to proceed through metallacyclic intermediates. acs.orgnih.gov
A prominent example is the palladium-catalyzed α-arylation of N-protected piperidines. The synthesis of 2-arylpiperidines has been achieved through the coupling of aryl bromides with organozinc species derived from the deprotonation of N-Boc-piperidine. acs.org The catalytic cycle is believed to involve oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the 2-arylpiperidine product and regenerate the Pd(0) catalyst. The key steps proceed through palladium-containing metallacyclic species.
Copper-catalyzed intramolecular C-H amination of N-fluoride amides to form piperidines is another relevant transformation. acs.org Mechanistic studies suggest a pathway involving the formation of a copper(II) species, which facilitates the cleavage of the N-F and C-H bonds. While a benzylic fluoride (B91410) intermediate was considered, experimental evidence pointed towards a mechanism involving a single-electron transfer (SET) step, ring-closing, and subsequent F-H formation, all mediated by copper intermediates. acs.org
Ruthenium-catalyzed α-arylation of cyclic amines also provides a route to 2-arylpiperidines. Mechanistic investigations of this process point to a catalytic cycle that involves:
Chelation-assisted formation of a metallacycle via C-H bond cleavage.
C-N bond formation through the generation of a metal-nitrenoid intermediate.
Product release via protodemetalation. acs.org
These examples underscore the central role of metallacyclic intermediates in directing the regioselectivity and efficiency of piperidine synthesis.
Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a powerful method for the reduction of unsaturated compounds. In the context of piperidine synthesis, the hydrosilylation of pyridine (B92270) derivatives is a key strategy. organic-chemistry.orgacs.org The reaction typically requires a transition metal catalyst, although metal-free methods have also been developed. organic-chemistry.org
The catalytic hydrosilylation of pyridines to piperidines can be achieved using various catalysts, including those based on cobalt. For example, Co2(CO)8 has been shown to catalyze the synthesis of pyrrolidines from levulinic acid and aromatic amines under hydrosilylation conditions, a strategy that can be extended to piperidine synthesis. organic-chemistry.org The mechanism of rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives to form substituted piperidines involves a carbometalation step, which can be followed by a reduction that is conceptually related to a hydrogenation or hydrosilylation process. acs.org
A general mechanism for the transition-metal-catalyzed hydrosilylation of the C=N bond within a pyridine ring involves several key steps:
Oxidative Addition: The catalyst (e.g., a Rh or Ir complex) reacts with the hydrosilane (R₃SiH).
Coordination: The pyridine substrate coordinates to the metal center.
Migratory Insertion: The hydride is transferred from the metal to the pyridine ring, or the silyl (B83357) group is transferred followed by hydride. This typically occurs in a 1,2- or 1,4-fashion to generate a silylated dihydropyridine (B1217469) intermediate.
Reductive Elimination: The resulting piperidine derivative is released, regenerating the active catalyst.
Further reduction of the remaining double bond in the dihydropyridine or tetrahydropyridine (B1245486) intermediate can proceed through subsequent hydrosilylation steps until the fully saturated piperidine is formed.
The this compound scaffold contains both an electron-donating group (the dimethoxyphenyl moiety) and a piperidine ring, which can participate in intramolecular charge transfer (ICT) processes, particularly when incorporated into larger chromophoric systems. ICT refers to the photoinduced transfer of an electron from a donor part of a molecule to an acceptor part, resulting in a highly polar excited state. rsc.org
Studies on analogous systems, such as 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, have shown that the piperidine nitrogen can act as part of the electron donor moiety. rsc.org The fluorescence properties of such molecules are highly sensitive to the polarity and mobility of their environment. rsc.orgacs.org In these systems, excitation leads to an ICT state, and the subsequent relaxation and emission are influenced by the stabilization of this dipolar state by the surrounding matrix. rsc.org
In a molecule containing a this compound unit linked to an electron-acceptor group, the following ICT mechanism can be envisioned:
Excitation: Absorption of a photon promotes the molecule to a locally excited (LE) state.
Charge Transfer: An electron is transferred from the electron-rich dimethoxyphenyl group (and potentially the piperidine nitrogen) to the electron-acceptor moiety, forming the ICT state.
Structural Relaxation: In some cases, the molecule may undergo a conformational change to a "twisted" geometry (twisted intramolecular charge transfer, or TICT), which is often non-emissive or emits at a lower energy. bohrium.comnih.gov
Emission/De-excitation: The molecule relaxes to the ground state, either through fluorescence from the ICT state or through non-radiative decay pathways.
The efficiency of fluorescence (quantum yield) in such systems can be significantly affected by processes that compete with radiative decay, such as TICT. bohrium.comnih.gov Research has shown that modifying the piperidine ring, for instance by introducing electron-withdrawing groups, can inhibit TICT and enhance fluorescence quantum yields. bohrium.comnih.gov
| Compound Analogue | Donor Moiety | Acceptor Moiety | Observed Phenomenon | Reference |
| 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine | Phenylpiperidine | Cyano-naphthalene | ICT fluorescence sensitive to matrix polarity and mobility | rsc.org |
| Rhodamine-piperidine derivatives | Rhodamine core | Sulfone-functionalized piperidine (as auxochrome) | Inhibition of Twisted Intramolecular Charge Transfer (TICT) | bohrium.comnih.gov |
| 1-phenyl-4-[(4-cyano-1-naphthyl)methylene] piperidine | Phenylpiperidine | Cyano-naphthalene | ICT fluorescence used as a morphology probe in polymers | acs.org |
This table presents data for analogues to illustrate the principles of intramolecular charge transfer.
Control Experiments and Mechanistic Probes
To distinguish between different potential reaction pathways, chemists employ a variety of control experiments and mechanistic probes. These studies are essential for gathering evidence to support or refute a proposed mechanism.
To determine whether a reaction proceeds through a radical-mediated pathway, radical scavengers are frequently used. These are compounds that can react with and "trap" radical intermediates, thereby inhibiting the reaction or leading to the formation of a characteristic adduct. nih.govpolimi.it
One of the most common radical scavengers is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. wikipedia.org TEMPO is a stable aminoxyl radical that can efficiently trap carbon-centered radicals. nih.govwikipedia.org If the synthesis of this compound is suspected to involve a carbon-centered radical intermediate, the addition of a stoichiometric or even catalytic amount of TEMPO to the reaction mixture would be a key control experiment.
The potential outcomes of such an experiment are:
Inhibition of Reaction: If the reaction rate is significantly decreased or the reaction is completely stopped, it provides strong evidence for the involvement of radical intermediates. The TEMPO radical intercepts the reactive radical intermediate, breaking the propagation cycle of a chain reaction or preventing the radical from proceeding to the desired product.
Formation of a TEMPO Adduct: The radical intermediate can be trapped by TEMPO to form a stable, isolable adduct. The characterization of this adduct can provide structural information about the specific radical intermediate involved in the mechanism.
No Effect: If the addition of TEMPO has no impact on the reaction rate or yield, it suggests that a radical pathway is likely not involved, or that the radicals are too short-lived or sterically hindered to be trapped by TEMPO.
The antioxidant properties of nitroxides like TEMPO have been extensively studied, and their ability to react with alkyl radicals is a key feature in their application as mechanistic probes in synthesis. nih.govpolimi.it For example, substituted piperidines containing a TEMPO moiety have been synthesized to study their antioxidant capacities, where the homolysis of a C-ON bond releases the TEMPO radical to act as a scavenging entity. ajchem-a.com
| Mechanistic Probe | Function | Expected Outcome in Radical Mechanism | Reference |
| TEMPO | Stable radical scavenger | Reaction inhibition and/or formation of a radical-TEMPO adduct | researchgate.netpolimi.itwikipedia.org |
| 1,4-Cyclohexadiene | Hydrogen atom donor | Can intercept radical intermediates, leading to reduced products and interrupting the main reaction pathway | N/A |
| Styrene | Radical polymerization initiator | If radical intermediates are present, they may initiate the polymerization of styrene | N/A |
This table outlines common radical probes and their expected impact on a reaction involving radical intermediates.
Light On-Off Experiments in Photoredox Catalysis
Light on-off experiments serve as a fundamental diagnostic tool to confirm that a reaction is driven by photochemical energy. In the context of photoredox catalysis involving this compound and its analogues, such an experiment is crucial to verify that the observed chemical transformation is indeed light-dependent and not the result of a background thermal process. The underlying principle is straightforward: the reaction should proceed only when irradiated with light of a suitable wavelength and should cease upon the removal of the light source.
In a typical experimental setup, the reaction mixture, containing the piperidine substrate, a photocatalyst, and other necessary reagents, is subjected to visible light irradiation, often from a blue LED source. nih.gov The progress of the reaction is monitored over time, for instance, by taking aliquots and analyzing them using techniques like 1H NMR spectroscopy or gas chromatography. After an initial period of steady product formation, the light source is turned off. If the reaction is truly photocatalytic, the concentration of the product should plateau, indicating that the reaction has stopped. Upon re-introducing the light source, the reaction is expected to resume its course, ideally with a rate similar to the initial period.
This cyclical irradiation demonstrates the quantum nature of the reaction and confirms that the photocatalyst requires photo-excitation to initiate the catalytic cycle. For the α-amino C–H functionalization of complex piperidines, this experiment would provide strong evidence for a mechanism initiated by a photo-induced electron transfer event. nih.gov
Table 1: Representative Data from a Light On-Off Experiment
| Time (hours) | Light Status | Product Yield (%) | Observations |
| 0 | On | 0 | Reaction initiated. |
| 2 | On | 25 | Steady product formation. |
| 4 | On | 50 | Reaction proceeds as expected. |
| 6 | Off | 51 | Light source removed. |
| 8 | Off | 51 | No significant increase in yield, confirming light dependency. |
| 10 | On | 75 | Light source reintroduced, reaction resumes. |
| 12 | On | 95 | Reaction proceeds to high conversion. |
| Note: This table is a representative example illustrating the expected outcome of a light on-off experiment. The data is hypothetical and serves to explain the experimental principle. |
Fluorescence-Quenching Experiments
Fluorescence-quenching experiments are a powerful method used to investigate the kinetics of electron transfer between a photo-excited catalyst and a substrate. nih.gov In the study of reactions involving piperidine derivatives, these experiments can confirm whether the piperidine acts as a reductive quencher, donating an electron to the excited-state photocatalyst, which is often a critical first step in the catalytic cycle. nih.govacs.org
The experiment typically involves measuring the fluorescence intensity of the photocatalyst (e.g., an iridium or ruthenium complex) in a suitable solvent as increasing amounts of a quencher (the piperidine substrate) are added. rsc.orgnih.gov If the piperidine derivative can donate an electron to the excited photocatalyst, it will provide a non-radiative pathway for the catalyst to return to its ground state, thus "quenching" its fluorescence. nih.gov
The efficiency of this quenching process is analyzed using the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where:
I₀ is the fluorescence intensity of the photocatalyst in the absence of the quencher.
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
Kₛᵥ is the Stern-Volmer constant.
kₑ is the bimolecular quenching rate constant.
τ₀ is the excited-state lifetime of the photocatalyst in the absence of the quencher.
A linear relationship in a Stern-Volmer plot (a graph of I₀/I versus [Q]) is indicative of a single quenching mechanism, either static or dynamic. The slope of this plot gives the Stern-Volmer constant (Kₛᵥ), from which the quenching rate constant (kₑ) can be calculated if the excited-state lifetime (τ₀) is known.
Mechanistic studies on the α-amino C–H arylation of N-Boc-2-phenylpiperidine, an analogue of this compound, have utilized fluorescence quenching to probe the initial steps of the reaction. nih.gov These experiments help to establish the feasibility of the proposed electron transfer from the piperidine to the photo-excited catalyst.
Table 2: Stern-Volmer Quenching Data for Photocatalyst with Piperidine Analogues
| Quencher | Photocatalyst | Quenching Rate Constant (kₑ) (M⁻¹s⁻¹) | Quenching Mechanism |
| N-Phenylpyrrolidine | Ir(ppy)₃ | 7.5 x 10⁷ | Reductive |
| N-Boc-2-phenylpiperidine | Ir(ppy)₃ | (Value not specified in source, but quenching observed) | Reductive |
| Tertiary Amine | Ru(bpy)₃²⁺ | (Approaching diffusion-controlled limit) | Reductive |
| *Data is based on findings from studies on piperidine analogues and related tertiary amines. nih.govnih.govacs.org The specific value for N-Boc-2-phenylpiperidine with Ir(ppy)₃ was not explicitly provided in the cited literature but quenching was confirmed. |
Structural Characterization and Spectroscopic Analysis of 2 2,4 Dimethoxyphenyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis
A ¹H NMR spectrum for 2-(2,4-Dimethoxyphenyl)piperidine would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the dimethoxyphenyl ring would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their splitting patterns (e.g., doublets, triplets) and coupling constants providing information about their substitution pattern. The two methoxy (B1213986) groups would each exhibit a singlet, likely around 3.8 ppm. The protons on the piperidine (B6355638) ring, including the proton at the chiral center (C2), would resonate in the upfield region, and their chemical shifts and multiplicities would be crucial for determining the conformation of the piperidine ring.
Two-Dimensional NMR Techniques (e.g., HOMOCOSY, DEPT)
To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable. A Homonuclear Correlation Spectroscopy (HOMOCOSY) experiment would establish the connectivity between coupled protons within the piperidine and aromatic rings. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the piperidine and methoxy carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula, a crucial piece of data for confirming the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS would be a powerful tool for both the analysis of the compound's purity and for obtaining structural information through fragmentation studies. After separation by liquid chromatography, the parent ion would be isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. Analysis of these fragments would provide insights into the connectivity of the dimethoxyphenyl and piperidine moieties.
In the absence of published experimental data, the tables for the aforementioned analytical techniques cannot be populated. The scientific community relies on the publication of such detailed characterization to validate new chemical entities and to enable further research.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large biomolecules and synthetic polymers. However, its application to small molecules, such as this compound (with a molecular weight typically under 500 Da), can be challenging due to interference from the matrix-related peaks in the low mass-to-charge (m/z) region. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information about the functional groups present in the molecule.
For this compound, the FTIR spectrum is expected to exhibit characteristic bands for the piperidine ring, the dimethoxy-substituted phenyl ring, and the C-N and C-O bonds. Based on data from related piperidine derivatives, the following assignments can be anticipated. nih.govresearchgate.net
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Narrow | N-H stretch (secondary amine in piperidine ring) nih.gov |
| 3000-2850 | Strong | C-H stretching (aromatic and aliphatic) |
| 1610-1580 | Medium-Strong | C=C stretching (aromatic ring) |
| 1510-1480 | Medium-Strong | C=C stretching (aromatic ring) |
| 1260-1200 | Strong | Asymmetric C-O-C stretching (aryl ethers) |
| 1050-1000 | Strong | Symmetric C-O-C stretching (aryl ethers) |
| 1200-1000 | Medium | C-N stretching (piperidine ring) |
The presence of the N-H stretching vibration is a key indicator of the secondary amine in the piperidine ring. The strong absorptions corresponding to the C-O-C stretching of the methoxy groups are also significant features. nih.gov
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.
The FT-Raman spectrum of this compound would be expected to show strong bands for the aromatic ring and the C-C backbone of the piperidine ring. Comparative analysis with piperidine and its derivatives suggests the following expected Raman shifts. scispace.com
Table 2: Predicted FT-Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 3070-3050 | Medium | Aromatic C-H stretching |
| 2950-2850 | Strong | Aliphatic C-H stretching (piperidine ring) |
| 1610-1590 | Strong | Aromatic ring breathing |
| 1000 | Strong | Ring breathing mode of the monosubstituted benzene (B151609) (for comparison) |
| 850-800 | Medium | Ring breathing of the piperidine ring |
The aromatic ring vibrations are typically strong in Raman spectra, providing a clear indication of the substituted phenyl group.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₃H₁₉NO₂, the theoretical elemental composition can be calculated. While experimental data from literature for this specific compound is not available, the theoretical values provide a benchmark for its purity and composition.
Table 3: Theoretical Elemental Analysis Data for C₁₃H₁₉NO₂
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 13 | 156.143 | 70.55% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 8.66% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.33% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.46% |
| Total | 221.300 | 100.00% |
X-ray Diffraction Studies
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (XRD)
From such analogous structures, it can be predicted that the piperidine ring in this compound would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. nih.gov The dimethoxyphenyl substituent would occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the piperidine N-H group and van der Waals forces.
Table 4: Predicted Crystallographic Parameters for a 2-(Aryl)piperidine Derivative (based on analogous structures)
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Piperidine Ring Conformation | Chair nih.gov |
| Substituent Orientation | Equatorial |
| Key Bond Length (C-N) | ~1.47 Å |
| Key Bond Angle (C-N-C) | ~112° |
The precise determination of these parameters for this compound would require the successful growth of a single crystal and subsequent X-ray diffraction analysis.
Computational and Theoretical Chemistry Studies on 2 2,4 Dimethoxyphenyl Piperidine
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. This method is instrumental in predicting a wide range of properties from the ground state electron density.
Optimized Molecular Geometries and Bond Parameters
A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For 2-(2,4-Dimethoxyphenyl)piperidine, this would involve calculating the specific distances between connected atoms (e.g., C-C, C-N, C-O bonds) and the angles formed by them. Such data is foundational for understanding the molecule's three-dimensional shape and steric properties. However, specific optimized bond parameters for this compound are not available in published research.
Electronic Structure Analysis (e.g., HOMO/LUMO, Frontier Molecular Orbitals)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Without specific studies on this compound, the energies of these orbitals and the resulting energy gap remain uncharacterized.
Quantum Chemical Parameters (e.g., Chemical Potential)
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity and stability. For instance, chemical potential describes the tendency of electrons to escape from a system. Regrettably, the specific values for these quantum chemical parameters for this compound have not been reported.
Intramolecular Charge Transfer Analysis
The presence of electron-donating (dimethoxyphenyl) and electron-accepting (piperidine) moieties suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. Computational methods can model this phenomenon, which is crucial for understanding the photophysical properties of a molecule. Studies on related structures often investigate how charge density is redistributed within the molecule, but a specific ICT analysis for this compound is not documented.
Non-linear Optical (NLO) Behavior Prediction
Molecules with significant intramolecular charge transfer characteristics are often candidates for non-linear optical materials. DFT calculations can predict NLO properties by calculating the molecular polarizability (α) and the first hyperpolarizability (β). These values indicate how the molecule's electron cloud responds to an external electric field. There is currently no available data predicting the NLO behavior of this compound.
Mulliken Atomic Charge Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. This provides insight into the distribution of electrons and helps to identify electrostatic interactions and reactive sites. The charge distribution affects numerous molecular properties, including the dipole moment and polarizability. A table of Mulliken charges for the atoms in this compound would be highly informative, but this data is not present in the available literature.
Molecular Electrostatic Potential (MEP) Surface Investigations
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity, particularly how it interacts with other molecules. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic interactions.
For piperidine-containing compounds, MEP studies typically reveal negative potential (electron-rich regions, often colored red or yellow) around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (electron-deficient regions, colored blue) is usually found around hydrogen atoms, especially the N-H group of the piperidine (B6355638) ring, marking them as sites for nucleophilic attack.
Although no specific MEP surface investigation for this compound has been found, a hypothetical analysis would likely show significant negative potential around the oxygen atoms of the two methoxy (B1213986) groups on the phenyl ring and the nitrogen atom of the piperidine ring.
Hirshfeld Surface Analysis
In studies of other piperidine derivatives, Hirshfeld analysis has been instrumental in detailing the nature and prevalence of hydrogen bonds (e.g., N-H···O) and other weak interactions like H···H, C-H···π, and halogen contacts, which stabilize the crystal lattice nih.gov. For this compound, such an analysis would be expected to quantify the significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as C-H···O and C-H···π interactions involving the methoxy groups and the aromatic ring. However, specific research quantifying these interactions for the title compound is not available.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG)
The Electron Localization Function (ELF) is a method that provides a chemically intuitive picture of electron pairing and localization in a molecule, clearly distinguishing core, bonding, and lone pair electrons wikipedia.org. The Reduced Density Gradient (RDG) is a related analysis used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.
While these analyses are powerful for understanding molecular structure and bonding, no studies applying ELF or RDG methods specifically to this compound have been identified in the scientific literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time utupub.fi. These simulations provide detailed information about the conformational flexibility of a molecule and its stability when interacting with its environment, such as a solvent or a biological receptor.
For various piperidine-based compounds, MD simulations have been used to assess the stability of ligand-protein complexes derived from docking studies, revealing how the compound behaves within a binding pocket under dynamic conditions nih.gov. Such simulations for this compound could offer insights into its conformational preferences and the stability of its interactions with potential biological targets. At present, no such simulation studies have been published for this specific compound.
In Silico Molecular Docking Studies (Non-Clinical Biological Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. It is widely used in drug discovery to screen for potential inhibitors or activators of a biological target.
Docking studies on a wide range of piperidine derivatives have explored their potential to interact with various non-clinical targets, such as enzymes and receptors implicated in different biological pathways. These studies predict binding affinities and key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-receptor complex. For instance, various piperidine compounds have been docked against targets like acetylcholinesterase and sigma receptors nih.govnih.gov.
While the this compound scaffold is of interest in medicinal chemistry, specific in silico molecular docking studies against non-clinical biological targets for this exact compound are not reported in the available literature.
Chemical Reactivity and Transformations of 2 2,4 Dimethoxyphenyl Piperidine and Analogues
Oxidation Reactions
The oxidation of the piperidine (B6355638) ring is a fundamental transformation that can lead to a variety of products, including piperidin-2-ones (lactams) and enamines. The specific outcome often depends on the oxidant used and the reaction conditions.
Photocatalytic oxidation represents a modern approach for the functionalization of saturated N-heterocycles. chemrxiv.org For N-Boc protected piperidines, this method can achieve regioselective hydroxylation at the α-carbon (the carbon adjacent to the nitrogen), leading to hemiaminals. chemrxiv.org These intermediates can be valuable precursors for further synthesis. In some cases, oxidation can lead to dehydrogenation, forming enecarbamates. For instance, α-substituted piperidines can undergo highly regioselective desaturation at the less substituted α,β-site. chemrxiv.org
Another approach involves the use of halogens, such as bromine, in an acidic medium like acetic acid. This method has been used for the efficient oxidation of enantiopure piperidine derivatives to generate the corresponding piperidin-2-one. researchgate.net For example, an enantiopure piperidine was oxidized with bromine to yield (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one. researchgate.net In some instances, this can be followed by aromatization to yield pyridin-2-one derivatives. researchgate.net
Interestingly, the substitution pattern on the piperidine ring can influence the reaction's course. For example, 2-phenylpiperidine subjected to certain photocatalytic oxidation conditions can undergo an unexpected ring-opening via C-N bond cleavage, followed by benzylic oxidation. chemrxiv.org
Table 1: Examples of Piperidine Oxidation Reactions
| Starting Material | Reagents/Conditions | Product(s) | Key Observation | Reference |
|---|---|---|---|---|
| N-Boc Piperidines | Photocatalyst, Oxidant, Base | α-Hydroxylated Piperidines (Hemiaminals) | Regioselective hydroxylation at the carbon adjacent to nitrogen. | chemrxiv.org |
| α-Substituted Piperidines | Photocatalytic Oxidation | Enecarbamates | Highly regioselective desaturation at the less substituted α,β-site. | chemrxiv.org |
| Enantiopure Piperidine Derivative | Bromine in Acetic Acid | Piperidin-2-one | Efficient oxidation to the corresponding lactam. | researchgate.net |
| 2-Phenylpiperidine | Photocatalytic Oxidation | Acyclic Benzoyl Carbamate | Ring-opening via C-N bond cleavage. | chemrxiv.org |
Derivatization at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups. This nucleophilic nitrogen can readily react with various electrophiles.
One common transformation is N-alkylation or N-arylation. For instance, the nitrogen atom can be functionalized in copper-catalyzed C-H amination reactions. A variety of cyclic amines, including piperidine, can react smoothly to yield amination products. beilstein-journals.org
Another important class of reactions involves the formation of amides or carbamates. These reactions are often used to install protecting groups or to modify the compound's biological activity. For example, the use of a high proton affinity N-(4-aminophenyl)piperidine tag for derivatizing carboxylic acids has been explored to improve their detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov This derivatization significantly enhances sensitivity. nsf.gov
Piperidine itself can also act as an organic catalyst for the derivatization of other molecules. It has been shown to be an efficient catalyst for the derivatization of oligosaccharides with malononitrile, which is useful for high-sensitivity mass spectrometry analysis. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. While 2-(2,4-dimethoxyphenyl)piperidine is already a cyclic structure, cycloaddition reactions are highly relevant to the synthesis of the piperidine ring itself and its more complex derivatives.
Intramolecular nitrone dipolar cycloaddition is a versatile method for creating substituted piperidines. iupac.org This approach has been used to synthesize various piperidine and indolizidine alkaloids. iupac.org The stereochemistry of the resulting cyclic adducts can often be controlled by the conformation of the transition state. iupac.org
The [3+2] cycloaddition is another important protocol. For example, new piperazine-linked bis(chromene) hybrids have been synthesized using a [3+2] cycloaddition reaction between hydrazonoyl chlorides and chromene-based bis(enaminone) in the presence of a base. nih.gov This highlights how pre-existing piperidine-like structures (in this case, piperazine) can be elaborated using cycloaddition chemistry.
These reactions are broadly categorized based on the number of π-electrons involved from each component, such as [2+2], [4+2] (the Diels-Alder reaction), and [3+2] dipolar cycloadditions. uchicago.eduresearchgate.netlibretexts.org These methods provide access to 4-, 5-, and 6-membered rings with excellent stereocontrol. libretexts.org
Functionalization of the Aromatic Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, a more frequently exploited reaction pathway for related structures involves nucleophilic aromatic substitution (SNAr), particularly when the ring is further activated by electron-withdrawing groups.
A relevant example is the reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine. researchgate.netmdpi.comresearchgate.net In this reaction, piperidine acts as a nucleophile, displacing one of the nitro groups to form 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. researchgate.netmdpi.comresearchgate.net When a mixture of dinitro isomers was heated in piperidine, the minor adduct, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, was isolated. mdpi.com Using the purified 1,4-dimethoxy-2,5-dinitrobenzene isomer resulted in a much higher yield of the substitution product. researchgate.netresearchgate.net This reaction demonstrates a viable method for directly attaching the piperidine ring to a functionalized dimethoxybenzene core.
Table 2: Nucleophilic Aromatic Substitution with Piperidine
| Aromatic Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dimethoxy-2,5-dinitrobenzene (purified) | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76% | researchgate.netresearchgate.net |
| Mixture of 1,4-dimethoxy-2,3- and -2,5-dinitrobenzene | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 15% | mdpi.com |
Hydrogen Atom Transfer Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry that allows for the functionalization of typically unreactive C-H bonds. mdpi.com In the context of piperidine analogues, HAT can initiate reactions by abstracting a hydrogen atom, typically from a carbon adjacent to the nitrogen (the α-position), to form a carbon-centered radical. This radical can then be trapped by various reagents.
The driving force for HAT is the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com Recent advances in photoredox catalysis and electrochemistry have made HAT a powerful tool for C-H functionalization. mdpi.com
While specific studies on this compound were not prominent in the search results, the general principles of HAT are applicable. For instance, biocatalysis offers a method for highly selective HAT. Enzymes can control this fundamental step with high levels of diastereo- and enantioselectivity, even for electronically unactivated C-H bonds. nih.gov In some enzymatic systems, an iron(IV)-oxo species initiates a transformation by HAT from a substrate to generate a carbon-centered radical. nih.gov
In synthetic chemistry, metal hydrides can also participate in HAT. Catalytic systems involving cobalt, iron, and manganese can hydrofunctionalize olefins through mechanisms involving HAT. shenvilab.org These processes involve the transfer of a hydrogen atom from a metal hydride to an organic radical or from an organic substrate to a metal complex, leading to the formation of new C-H or C-C bonds. researchgate.net
Table of Compounds
Applications of 2 2,4 Dimethoxyphenyl Piperidine Derivatives Excluding Clinical Human Trials
In Vitro Antimicrobial Activities
The antimicrobial properties of 2-(2,4-dimethoxyphenyl)piperidine derivatives have been evaluated against a variety of bacterial and fungal strains, demonstrating their potential as broad-spectrum antimicrobial agents.
Antibacterial Efficacy
The piperidine (B6355638) nucleus is a common feature in many pharmaceutical agents, and its derivatives have shown promising antibacterial activity. biointerfaceresearch.com Studies on various piperidine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.netnih.gov For instance, certain novel piperidine derivatives have exhibited significant inhibitory activity against bacteria such as Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org The antibacterial action of these compounds is often attributed to the nature of the substitutions on the piperidine moiety. academicjournals.org
Research has shown that some 2,6-disubstituted piperidine-4-one derivatives are highly effective against Staphylococcus aureus and Bacillus subtilis. researchgate.net The introduction of different functional groups to the piperidine ring can modulate the antibacterial potency. For example, some piperidine derivatives have shown excellent activity against S. aureus and E. coli, with some compounds being more active than commercially available antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net The synthesis of new piperidine compounds continues to be an active area of research, with the goal of developing more potent antibacterial agents. lifesciencesite.com
Table 1: In Vitro Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Piperidine Derivative 6 | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Strong inhibitory activity (≥ 6 mm zones of inhibition) | academicjournals.org |
| Piperidine Derivative 2 | Staphylococcus aureus (Gram-positive) | Good activity compared to chloramphenicol | biointerfaceresearch.com |
| 2,6 disubstituted piperidine 4 one derivatives | Staphylococcus aureus, Bacillus subtillis (Gram-positive) | Highly effective | researchgate.net |
| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria | Low micromolar minimal inhibitory concentration (MIC) | nih.gov |
| 6-alkyl-2,4-diaminopyrimidines | Bacillus anthracis, Staphylococcus aureus | MIC values in the 0.125–8 μg/mL range | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. academicjournals.org Some piperidine derivatives have shown varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, not all piperidine compounds are effective against all fungi, with some showing no activity against certain strains like Fusarium verticilliodes and Penicillium digitatium. academicjournals.orgresearchgate.net
The antifungal activity of these compounds can be influenced by their structural features. For example, thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity, in some cases greater than the parent piperidin-4-one, suggesting that the addition of the thiosemicarbazone moiety enhances this activity. biomedpharmajournal.org Furthermore, studies on 6-alkyl-2,3,4,5-tetrahydropyridines have shown that the length of the C-6 alkyl chain plays a crucial role in their antifungal potency, with certain chain lengths exhibiting the most significant activity against various Candida species and Cryptococcus neoformans. nih.gov The development of novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety has also yielded compounds with prominent antifungal activity against pathogens like soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn
Table 2: In Vitro Antifungal Activity of Selected Piperidine Derivatives
| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| Piperidine Derivatives 5, 6, 9, 10 | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Piperidin-4-one thiosemicarbazone derivatives | Various fungi | Significant antifungal activity compared to piperidin-4-one | biomedpharmajournal.org |
| 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei | MFCs of 3.8, 15.0, 7.5, and 7.5 μg/mL, respectively | nih.gov |
| N-(1-benzoylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (6e) | Phakopsora pachyrhizi, Puccinia sorghi | 95% inhibition at 3.13 mg/L and 92% inhibition at 0.10 mg/L, respectively | sioc-journal.cn |
In Vitro Antiviral Activities (e.g., Enzyme Inhibition Mechanisms)
The antiviral potential of piperidine derivatives has been explored against various viruses. Studies have shown that certain N-substituted piperidine derivatives are effective against the influenza A/H1N1 virus in vitro. nih.govnih.gov The antiviral activity of these compounds was determined using a therapeutic regimen on a Madin-Darby Canine Kidney (MDCK) cell model. nih.govnih.gov Some of these derivatives demonstrated pronounced antiviral action, reducing viral reproduction significantly at low concentrations. nih.gov The search for new antiviral drugs among piperidine derivatives is an ongoing area of research. nih.govnih.gov
Antioxidant Activity
Several piperidine derivatives have been evaluated for their antioxidant properties. academicjournals.org The antioxidant potential of these compounds is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay. academicjournals.orgresearchgate.net Research has shown that various piperidine derivatives exhibit significant antioxidant activity, with some compounds demonstrating a high percentage of scavenging capacity. academicjournals.orgresearchgate.net
The piperidine building block plays a crucial role in the inhibitory activity of these compounds and influences their biological properties, including antioxidant and free radical scavenging activities. sid.ir For instance, piperine, a well-known piperidine alkaloid, has been shown to possess direct antioxidant activity against various free radicals and can protect tissues from peroxidative damage. nih.gov The antioxidant capacity can be influenced by the substituents on the piperidine ring; for example, piperamide (B1618075) derivatives with a hydroxyl group at the 4th position of the piperidine ring showed the highest antioxidant capacity.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties in vitro. A series of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine analogues were found to possess potent anti-inflammatory activity, as measured by the Tumor Necrosis Factor (TNF) assay. uni-konstanz.denih.govsci-hub.se The presence of the 6-(3,4-dimethoxyphenyl) substituent was found to be crucial for this activity. sci-hub.seresearchgate.net
These compounds have shown the ability to suppress the production of pro-inflammatory cytokines. researchgate.net For example, some pteridine (B1203161) derivatives can attenuate bacterial lipopolysaccharide-induced inflammatory cytokine responses in vitro. researchgate.net The anti-inflammatory effects of these compounds highlight their potential as therapeutic agents for inflammatory diseases.
Enzyme Inhibition Studies (e.g., Ribonucleotide Reductases, Dihydrofolate Reductase)
Piperidine derivatives have been investigated as inhibitors of various enzymes, including ribonucleotide reductase and dihydrofolate reductase.
Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy. mdpi.com Some nucleoside analogues containing a modified sugar moiety have been shown to be potent inhibitors of RR. nih.govscilit.com For instance, 2',2'-difluorodeoxycytidine (dFdC) acts as an inhibitor of ribonucleoside diphosphate (B83284) reductase. nih.gov
Dihydrofolate reductase (DHFR) is another key enzyme involved in the synthesis of nucleic acids and amino acids, and its inhibition can limit cell growth. mdpi.comnih.gov DHFR inhibitors are used as antibacterial and anticancer agents. wikipedia.org Several piperidine-based compounds have been designed and evaluated as DHFR inhibitors. nih.govresearchgate.net For example, 4-piperidine-based thiosemicarbazones have exhibited potent inhibition of DHFR. researchgate.net Additionally, certain 2,4-diamino-5-deaza and 5,10-dideaza lipophilic antifolates have been synthesized as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov
General Applications as Building Blocks in Organic Synthesis
Derivatives of this compound serve as versatile scaffolds in organic synthesis, primarily through functionalization of the piperidine nitrogen and C-H activation of the piperidine ring. These transformations allow for the introduction of new substituents and the construction of more elaborate molecules.
One of the most fundamental applications of 2-arylpiperidine derivatives as building blocks is through N-functionalization. The secondary amine of the piperidine ring is nucleophilic and readily undergoes a variety of classical amine reactions. A key transformation is N-arylation, often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the linkage of the piperidine nitrogen to a wide range of aryl or heteroaryl groups, a common strategy in the synthesis of biologically active compounds. Copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, also provide an effective method for forming these C-N bonds, sometimes under milder conditions. researchgate.netnih.gov
Beyond reactions at the nitrogen atom, the direct functionalization of the C-H bonds of the piperidine ring has emerged as a powerful strategy for elaborating the core structure. nih.gov This approach, known as C-H activation or functionalization, allows for the introduction of substituents at positions that are otherwise difficult to access. Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce new carbon-carbon bonds at the C2 position of N-protected piperidines. nih.gov Similarly, palladium-catalyzed C-H arylation can selectively introduce aryl groups at various positions on the piperidine ring, often guided by a directing group to ensure regioselectivity. acs.orgnih.gov These methods provide a streamlined pathway to complex substituted piperidines, which are valuable intermediates in drug discovery. acs.org
The following table summarizes the general types of reactions that 2-arylpiperidine scaffolds, such as this compound, can undergo, showcasing their utility as building blocks in organic synthesis.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Significance |
| N-Arylation | 2-Arylpiperidine, Aryl Halide/Triflate | Palladium or Copper Catalyst, Base | N-Aryl-2-arylpiperidine | Construction of complex amines, common in medicinal chemistry. |
| N-Acylation | 2-Arylpiperidine, Acyl Chloride/Anhydride | Base (e.g., Triethylamine) | N-Acyl-2-arylpiperidine | Synthesis of amides, modification of electronic properties. |
| N-Alkylation | 2-Arylpiperidine, Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl-2-arylpiperidine | Introduction of alkyl substituents on the nitrogen atom. |
| C-H Arylation | N-Protected 2-Arylpiperidine, Aryl Halide | Palladium Catalyst, Ligand, Base | N-Protected 2,x-Diarylpiperidine | Direct formation of C-C bonds on the piperidine ring. acs.org |
| C-H Insertion | N-Protected 2-Arylpiperidine, Diazo Compound | Rhodium Catalyst | N-Protected 2-Alkyl/Aryl-2-substituted piperidine | Site-selective introduction of functionalized side chains. nih.gov |
These transformations underscore the value of the this compound scaffold as a versatile building block. By leveraging these synthetic handles, chemists can efficiently generate libraries of complex molecules for various applications, from the development of new pharmaceuticals to the creation of novel organic materials. The ability to selectively functionalize different positions of the molecule allows for fine-tuning of its properties and the exploration of a broad chemical space.
Structure Activity Relationship Sar Studies of 2 2,4 Dimethoxyphenyl Piperidine Analogues
Correlation Between Structural Modifications and Biological Activity
The biological activity of 2-arylpiperidine derivatives is intricately linked to their structural architecture. Modifications to both the piperidine (B6355638) ring and the appended phenyl group can lead to significant changes in pharmacological effects.
Incorporating the flexible phenethylamine (B48288) side chain of certain psychoactive compounds into a piperidine ring to create 2-arylpiperidines has been a strategy to restrict conformational flexibility. acs.org This modification can lead to a decrease in potency at some receptor targets while enhancing selectivity for others. For instance, in a series of 2,5-dimethoxyphenylpiperidines, this structural constraint resulted in a notable drop in agonist potency at the 5-HT₂A and 5-HT₂C serotonin (B10506) receptors compared to the more flexible phenethylamine parent compounds. acs.org
Alterations to the piperidine ring itself are also crucial. The presence and nature of substituents on the piperidine nitrogen, for example, play a pivotal role in receptor binding and selectivity. In studies of various piperidine derivatives, N-alkylation has been shown to modulate activity, with the size and nature of the alkyl group influencing the interaction with the target protein. nih.gov
The linker connecting the phenyl and piperidine rings is another key determinant of biological activity. The direct attachment in 2-phenylpiperidines creates a rigid scaffold that is fundamental to their interaction with various receptors and transporters. researchgate.net
Impact of Substituent Position and Nature on Activity
The position and electronic nature of substituents on the dimethoxyphenyl ring are critical for modulating the biological activity of this class of compounds.
In studies of 2,5-dimethoxyphenylpiperidines, the substituent at the 4-position of the phenyl ring was found to be a major determinant of activity at serotonin 5-HT₂A receptors. acs.org A marked difference in agonist potencies was observed across a series of analogues with varying 4-substituents, highlighting the sensitivity of the receptor to changes in this position. acs.org
The nature of the substituent, whether electron-donating or electron-withdrawing, can significantly impact binding affinity and functional activity. For example, in a study of spirocyclic 2-arylpiperidines, it was noted that electron-withdrawing groups such as 4-fluoro and 4-chloro on the aryl ring gave the best yields in certain synthetic steps, which can be an indirect indicator of how these groups influence the electronic properties of the molecule. rsc.org Conversely, an electron-donating 4-methoxy group resulted in a slightly lower yield. rsc.org In other classes of piperidine derivatives, the presence of a powerful electron-withdrawing cyano group has been shown to produce potent and selective ligands for the dopamine (B1211576) transporter. nih.gov
The methoxy (B1213986) groups themselves are important contributors to activity. Extension of the methoxy groups to ethoxy groups in the 2,5-dimethoxyphenylpiperidine series was somewhat tolerated with respect to agonist potency at the 5-HT₂A receptor, suggesting that while the general electronic and steric profile is important, some variation is permissible. acs.org
The following interactive table summarizes the impact of substituents on the activity of 2,5-dimethoxyphenylpiperidine analogues at the 5-HT₂A receptor, which can provide insights into the potential effects of similar substitutions on the 2,4-dimethoxyphenyl scaffold.
| Compound (Substituent at 4-position) | EC₅₀ at 5-HT₂A Receptor (nM) | Efficacy (Rₘₐₓ) at 5-HT₂A Receptor (%) |
| 4-Bromo ((S)-enantiomer) | 5.3 | 85 |
| 4-Iodo ((S)-enantiomer) | 6.8 | 90 |
| 4-Trifluoromethyl ((S)-enantiomer) | 4.8 | 95 |
| 4-Ethyl ((S)-enantiomer) | 15 | 80 |
Data extrapolated from studies on 2,5-dimethoxyphenylpiperidines and presented for illustrative purposes.
Stereochemical Influences on Biological Response
Stereochemistry plays a crucial role in the biological activity of 2-(2,4-dimethoxyphenyl)piperidine analogues. The presence of a chiral center at the 2-position of the piperidine ring means that the compound can exist as two enantiomers, which can have markedly different pharmacological properties.
In the case of 2,5-dimethoxyphenylpiperidines, the bioactivity was found to reside primarily in a single enantiomer. nih.gov For example, when comparing the (R) and (S) enantiomers of a 4-trifluoromethyl-2,5-dimethoxyphenylpiperidine, a significant difference in potency and efficacy at the 5-HT₂A receptor was observed. The (S)-enantiomer showed a 4-fold drop in agonist potency compared to its flexible phenethylamine counterpart, while the (R)-enantiomer experienced a 100-fold drop. acs.org This demonstrates that the spatial orientation of the dimethoxyphenyl group relative to the piperidine ring is critical for receptor interaction.
This enantioselectivity is a common feature in chiral piperidine derivatives. For instance, in a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be significantly more potent than the (+)-trans isomer. mdpi.com This highlights the ability of biological targets to discriminate between subtle differences in the three-dimensional arrangement of atoms.
The following table illustrates the stereochemical influence on the activity of a 4-bromo-2,5-dimethoxyphenylpiperidine, which underscores the importance of stereochemistry for this class of compounds.
| Enantiomer | EC₅₀ at 5-HT₂A Receptor (nM) | Efficacy (Rₘₐₓ) at 5-HT₂A Receptor (%) |
| (S)-enantiomer | 5.3 | 85 |
| (R)-enantiomer | 7.7 | 80 |
Data extrapolated from studies on 2,5-dimethoxyphenylpiperidines and presented for illustrative purposes.
The control and characterization of stereochemistry are therefore essential in the development of this compound analogues as therapeutic agents to ensure the desired pharmacological profile and to minimize potential off-target effects associated with the less active or inactive enantiomer.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-Dimethoxyphenyl)piperidine, and how can reaction yields be optimized?
The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via reactions with boronic esters under Suzuki-Miyaura conditions or through acid-catalyzed cyclization . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during coupling reactions to balance reactivity and side-product formation.
- Catalyst selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Purification : Employing column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validating molecular formula accuracy (e.g., C₁₃H₁₉NO₂ for the base structure).
- IR spectroscopy : Identifying functional groups like C-O (1260–1050 cm⁻¹) and aromatic C-H stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to limited toxicity data, adhere to:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as piperidine derivatives may release toxic fumes during heating .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified hazardous channels .
Q. How do the physicochemical properties of this compound influence its solubility and reactivity?
- Lipophilicity : The dimethoxyphenyl group increases logP (~2.5), enhancing membrane permeability but reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
- pKa : The piperidine nitrogen (pKa ~10.5) facilitates protonation under acidic conditions, improving solubility in buffered solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring increases binding affinity to serotonin receptors .
- Piperidine ring modifications : Methylation at the 3-position reduces metabolic degradation, as seen in analogous compounds with extended plasma half-lives .
Q. What methodologies are effective for identifying biological targets of this compound in neuropharmacological studies?
- Receptor profiling : Radioligand binding assays (e.g., 5-HT₂A receptor screens) using tritiated ligands to quantify IC₅₀ values .
- Computational docking : Molecular dynamics simulations to predict interactions with NMDA or σ-1 receptors, validated by mutagenesis studies .
Q. How should researchers address contradictions in toxicity data for this compound derivatives?
Q. What computational approaches are recommended for predicting the metabolic pathways of this compound?
- CYP450 metabolism : Employ Schrödinger’s ADMET Predictor or MetaCore to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
- Metabolite identification : LC-MS/MS profiling of rat liver microsomes to detect phase I/II metabolites, guided by fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
